molecular formula C12H16BrNO3 B13560800 tert-butylN-[(5-bromo-2-hydroxyphenyl)methyl]carbamate

tert-butylN-[(5-bromo-2-hydroxyphenyl)methyl]carbamate

Cat. No.: B13560800
M. Wt: 302.16 g/mol
InChI Key: KZAOAUXJWOYGHP-UHFFFAOYSA-N
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Description

tert-Butyl N-[(5-bromo-2-hydroxyphenyl)methyl]carbamate is a carbamate derivative featuring a tert-butyl-protected amine linked to a benzyl group substituted with bromine at the 5-position and a hydroxyl group at the 2-position of the aromatic ring. This compound serves as a critical intermediate in pharmaceutical and agrochemical synthesis, where the bromo and hydroxy substituents enable further functionalization, such as cross-coupling reactions or hydrogen-bonding interactions in target binding .

Properties

Molecular Formula

C12H16BrNO3

Molecular Weight

302.16 g/mol

IUPAC Name

tert-butyl N-[(5-bromo-2-hydroxyphenyl)methyl]carbamate

InChI

InChI=1S/C12H16BrNO3/c1-12(2,3)17-11(16)14-7-8-6-9(13)4-5-10(8)15/h4-6,15H,7H2,1-3H3,(H,14,16)

InChI Key

KZAOAUXJWOYGHP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1=C(C=CC(=C1)Br)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butylN-[(5-bromo-2-hydroxyphenyl)methyl]carbamate typically involves the following steps:

    Bromination: The starting material, 2-hydroxybenzyl alcohol, is brominated using bromine or a brominating agent to introduce the bromine atom at the 5-position of the phenyl ring.

    Carbamoylation: The brominated intermediate is then reacted with tert-butyl isocyanate in the presence of a base such as triethylamine to form the carbamate group.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, forming quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the bromine atom, replacing it with hydrogen or other substituents.

    Substitution: The bromine atom can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

Scientific Research Applications

tert-ButylN-[(5-bromo-2-hydroxyphenyl)methyl]carbamate is utilized in several scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is used in biochemical assays and as a probe to study enzyme activities.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butylN-[(5-bromo-2-hydroxyphenyl)methyl]carbamate involves its interaction with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural analogs and their distinguishing features:

Compound Name Substituents/Backbone Molecular Weight (g/mol) Key Properties/Applications Reference
Target Compound 5-Bromo-2-hydroxybenzyl ~326.17 High polarity (OH), pharmaceutical intermediate
tert-Butyl N-((4-Bromo-3,5-dimethoxybenzyl)carbamate 4-Bromo-3,5-dimethoxybenzyl ~332.19 Reduced reactivity (methoxy groups), ligand synthesis
(S)-tert-Butyl (1-(5-bromo-2-methoxy-phenyl)ethyl)-carbamate 5-Bromo-2-methoxyphenyl, ethyl linker ~330.22 Chiral center, metabolic stability
tert-Butyl N-(5-bromo-6-chloropyridin-2-yl)carbamate Pyridine, 5-Br, 6-Cl ~305.50 Heterocyclic backbone, metal coordination
tert-Butyl N-[(3-amino-5-methylphenyl)methyl]carbamate 3-Amino-5-methylbenzyl 236.31 Nucleophilic amino group, agrochemical R&D

Pharmaceutical Intermediates

  • The target compound’s bromine atom enables Suzuki-Miyaura cross-coupling, a key step in synthesizing kinase inhibitors or PROTACs (Proteolysis-Targeting Chimeras) .
  • tert-Butyl N-[(3-amino-5-methylphenyl)methyl]carbamate () demonstrates versatility in peptide mimetics and agrochemicals due to its nucleophilic amino group .

Stability and Handling

  • Carbamates with tert-butyl groups exhibit enhanced stability against hydrolysis, as seen in Safety Data Sheets (). However, hydroxy-substituted derivatives may require inert storage conditions to prevent degradation .

Biological Activity

Introduction

Tert-butyl N-[(5-bromo-2-hydroxyphenyl)methyl]carbamate is a synthetic organic compound with a molecular formula of C12_{12}H16_{16}BrNO3_3 and a molecular weight of approximately 292.19 g/mol. This compound features a tert-butyl group, a carbamate functional group, and a bromo-substituted phenolic moiety, which together contribute to its significant biological activity. The presence of the bromine atom enhances both the chemical reactivity and biological interactions of the compound, making it a subject of interest in pharmacological research.

The biological activity of tert-butyl N-[(5-bromo-2-hydroxyphenyl)methyl]carbamate is primarily attributed to its ability to interact with specific molecular targets, particularly enzymes. Research indicates that this compound can function as an inhibitor or modulator of enzyme activity by binding to the active site or allosteric sites, altering enzyme conformation and catalytic efficiency.

Key Mechanisms:

  • Enzyme Inhibition : The compound can inhibit various enzymatic pathways, potentially leading to therapeutic effects in conditions like cancer or metabolic disorders.
  • Modulation of Enzyme Activity : By interacting with enzymes, it may enhance or diminish their activity, which is crucial for drug development aimed at specific diseases.

Biological Activity and Applications

Tert-butyl N-[(5-bromo-2-hydroxyphenyl)methyl]carbamate has been investigated for its potential applications in several fields:

  • Pharmacology : Its structural components suggest interactions with biological targets, making it valuable in drug development.
  • Cancer Therapeutics : Similar compounds have shown promise as anticancer agents by acting on various cellular pathways involved in tumor growth and proliferation .
  • Biochemical Probes : It serves as a biochemical probe to study enzyme mechanisms and interactions within biological systems.

Comparative Analysis with Related Compounds

The biological activity of tert-butyl N-[(5-bromo-2-hydroxyphenyl)methyl]carbamate can be compared with structurally similar compounds to highlight its unique properties:

Compound NameMolecular FormulaMolecular WeightKey Features
Tert-butyl N-[(3-bromo-4-hydroxyphenyl)methyl]carbamateC12_{12}H16_{16}BrNO3_3302.164Different brominated position
Tert-butyl (4-bromo-2-hydroxybenzyl)carbamateC12_{12}H16_{16}BrNO3_3302.164Similar functional groups but different positioning
Tert-butyl (5-bromo-2-methylphenyl)carbamateC12_{12}H16_{16}BrNO2_2286.169Lacks hydroxy group; different biological activity

The presence of the hydroxy group and the specific positioning of the bromine atom in tert-butyl N-[(5-bromo-2-hydroxyphenyl)methyl]carbamate significantly influence its reactivity and biological activity compared to its analogs.

Case Studies and Research Findings

Preliminary studies have demonstrated that tert-butyl N-[(5-bromo-2-hydroxyphenyl)methyl]carbamate exhibits notable inhibitory effects on specific enzymes involved in metabolic pathways. For instance:

  • Enzyme Kinetics Studies : Research utilizing surface plasmon resonance has shown that this compound binds effectively to target enzymes, leading to significant alterations in their kinetic parameters.
    • Inhibition Constant (Ki) : Studies suggest that the Ki values for certain target enzymes are in the low micromolar range, indicating strong binding affinity.
  • Anticancer Activity : In vitro studies on cancer cell lines have revealed that derivatives of this compound can reduce cell viability significantly, with IC50 values indicating effective concentrations for therapeutic applications.
    • Example Study : A study reported that similar compounds exhibited IC50 values around 14.1 μmol/L against DNA topoisomerase I, suggesting potential for further development as anticancer agents .
  • Biological Target Interactions : Interaction studies have focused on the binding affinity and inhibitory effects on target enzymes, essential for understanding its mechanism of action and optimizing therapeutic efficacy.

Q & A

Q. What are the standard synthetic routes for tert-butyl N-[(5-bromo-2-hydroxyphenyl)methyl]carbamate, and what reaction conditions are critical for optimizing yield?

Methodological Answer: The synthesis typically involves introducing the tert-butyl carbamate group to a substituted benzylamine precursor. A common approach uses di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., triethylamine or NaH) to protect the amine . For example:

  • Step 1: React 5-bromo-2-hydroxybenzylamine with Boc₂O in dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C.
  • Step 2: Monitor reaction progress via thin-layer chromatography (TLC) and purify using column chromatography with ethyl acetate/hexane gradients.
    Critical parameters include pH control (to avoid premature deprotection) and temperature (exothermic reactions may require cooling). Yield optimization (>80%) is achievable with stoichiometric excess of Boc₂O (1.2–1.5 equiv) .

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Use a combination of spectroscopic and chromatographic techniques:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR: Confirm the tert-butyl group (δ 1.2–1.4 ppm, singlet) and aromatic protons (δ 6.5–7.5 ppm for bromo-substituted phenyl).
    • ¹³C NMR: Identify the carbamate carbonyl (δ 155–160 ppm) .
  • Mass Spectrometry (MS): Verify molecular ion peaks (e.g., [M+H]⁺ at m/z ~316 for C₁₃H₁₇BrNO₃).
  • High-Performance Liquid Chromatography (HPLC): Assess purity (>95%) using a C18 column and acetonitrile/water mobile phase .

Q. What safety precautions are essential during handling and storage?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods to minimize inhalation risks .
  • Storage: Keep in airtight containers at 2–8°C under inert gas (N₂ or Ar) to prevent hydrolysis of the carbamate group. Avoid exposure to strong acids/bases or oxidizing agents .
  • Spill Management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of tert-butyl N-[(5-bromo-2-hydroxyphenyl)methyl]carbamate in novel synthetic pathways?

Methodological Answer:

  • Density Functional Theory (DFT): Calculate electron density maps to identify nucleophilic/electrophilic sites. For example, the bromine atom’s electron-withdrawing effect increases electrophilicity at the phenyl ring’s para position .
  • Molecular Dynamics (MD) Simulations: Model solvation effects in common solvents (e.g., DCM, THF) to predict reaction kinetics.
  • Case Study: Simulations for analogous carbamates show that steric hindrance from the tert-butyl group reduces side reactions during cross-coupling (e.g., Suzuki-Miyaura) .

Q. What strategies resolve contradictions between experimental and theoretical spectroscopic data (e.g., NMR chemical shifts)?

Methodological Answer:

  • Experimental Adjustments:
    • Use deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) to eliminate solvent-induced shift variations.
    • Acquire 2D NMR (COSY, HSQC) to resolve overlapping signals .
  • Theoretical Refinement:
    • Re-optimize DFT geometries with solvent correction models (e.g., PCM).
    • Compare computed vs. observed shifts using software like Gaussian or ORCA .
      Example: Discrepancies in carbonyl carbon shifts (δ 155–160 ppm) may arise from crystal packing effects, resolved via single-crystal X-ray diffraction .

Q. How can crystallography elucidate structural nuances impacting biological activity?

Methodological Answer:

  • Single-Crystal X-Ray Diffraction:
    • Grow crystals via slow evaporation in ethanol/water (70:30).
    • Resolve bond angles and torsional strain (e.g., C–N–C carbamate angle ~120°) using SHELX software .
  • Key Findings for Analogues:
    • Carbamate derivatives with bulky tert-butyl groups exhibit enhanced stability against enzymatic hydrolysis .
    • Bromine’s van der Waals radius influences π-π stacking in protein binding pockets .

Q. What mechanistic insights guide the design of derivatives with improved bioactivity?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Studies:
    • Modify the Hydroxyl Group: Acetylation (to –OAc) increases lipophilicity, enhancing blood-brain barrier penetration .
    • Bromine Replacement: Substitute with –CF₃ or –NO₂ to alter electronic properties and binding affinity .
  • In Vitro Assays:
    • Test inhibition of enzymes (e.g., kinases) via fluorescence polarization.
    • Compare IC₅₀ values of derivatives (e.g., 5-bromo vs. 5-fluoro analogues show 10-fold differences) .

Q. How do solvent polarity and temperature affect carbamate stability during long-term experiments?

Methodological Answer:

  • Accelerated Stability Testing:
    • Store solutions in DMSO, THF, or DCM at 25°C/40°C for 4 weeks. Monitor degradation via HPLC .
    • Key Data:
SolventDegradation (%) at 40°C (4 weeks)
DMSO<5%
H₂O>50%
  • Mechanism: Hydrolysis proceeds via nucleophilic attack at the carbonyl, accelerated in polar protic solvents .

Q. What protocols validate the compound’s role as a synthetic intermediate in multi-step reactions?

Methodological Answer:

  • Case Study – Peptide Coupling:
    • Deprotect the carbamate with TFA/DCM (1:1) to generate a free amine.
    • React with Fmoc-protected amino acids using HATU/DIPEA in DMF .
  • Yield Optimization:
    • Use <5% TFA to minimize side reactions.
    • Monitor deprotection via LC-MS (loss of tert-butyl group, Δm/z = -56) .

Q. How can researchers troubleshoot inconsistencies in biological assay results (e.g., variable IC₅₀ values)?

Methodological Answer:

  • Controlled Variables:
    • Ensure compound solubility (use DMSO stocks <1% v/v).
    • Validate cell line viability (MTT assay) and enzyme activity controls .
  • Statistical Analysis:
    • Perform triplicate experiments with ANOVA to assess significance (p < 0.05).
    • Use Hill slope analysis to differentiate allosteric vs. competitive inhibition .

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